molecular formula C14H29Cl3N2 B12831827 N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride

Cat. No.: B12831827
M. Wt: 331.7 g/mol
InChI Key: OUMMYJBPXPTABM-UHFFFAOYSA-N
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Description

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C14H29Cl3N2. It is known for its unique adamantane structure, which imparts significant stability and rigidity to the molecule. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This reaction yields racemic 1-(adamantan-1-yl)ethane-1,2-diamine, which can be resolved with L-tartaric acid to obtain the individual enantiomer . The enantiomer can then be derivatized into 4-(adamantan-1-yl)imidazolidine-2-thione .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce various amines.

Scientific Research Applications

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets. The adamantane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is unique due to its adamantane structure, which imparts significant stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds.

Properties

Molecular Formula

C14H29Cl3N2

Molecular Weight

331.7 g/mol

IUPAC Name

N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;trihydrochloride

InChI

InChI=1S/C14H26N2.3ClH/c1-10(16-3-2-15)14-7-11-4-12(8-14)6-13(5-11)9-14;;;/h10-13,16H,2-9,15H2,1H3;3*1H

InChI Key

OUMMYJBPXPTABM-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCCN.Cl.Cl.Cl

Origin of Product

United States

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